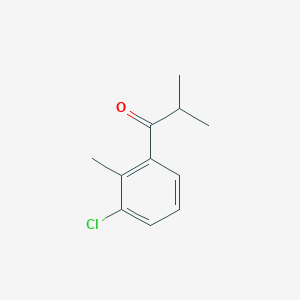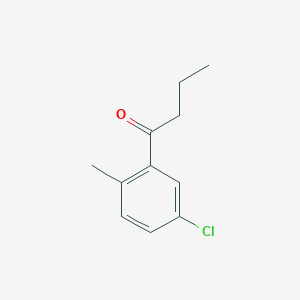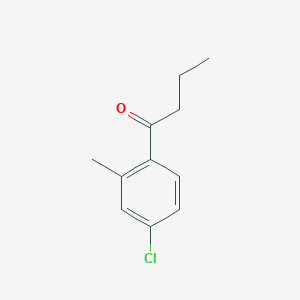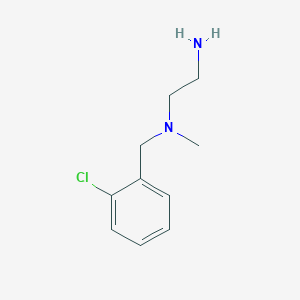
4-(3-Chlorophenyl)-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-2-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a chlorophenyl group attached to a butanol backbone, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with isobutyraldehyde in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:
Reagents: 3-chlorobenzyl chloride, isobutyraldehyde, magnesium, anhydrous ether
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Another method involves the reduction of 4-(3-chlorophenyl)-2-methylbutan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions for this method include:
Reagents: 4-(3-chlorophenyl)-2-methylbutan-2-one, sodium borohydride or lithium aluminum hydride
Conditions: Room temperature, solvent (e.g., ethanol or tetrahydrofuran)
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or reductions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorophenyl)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(3-chlorophenyl)-2-methylbutan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate; acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride; solvent (e.g., ethanol, tetrahydrofuran)
Substitution: Nucleophiles (e.g., amines, thiols); solvent (e.g., dimethylformamide), elevated temperature
Major Products
Oxidation: 4-(3-chlorophenyl)-2-methylbutan-2-one
Reduction: Various alcohol derivatives
Substitution: Substituted chlorophenyl derivatives
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparación Con Compuestos Similares
4-(3-Chlorophenyl)-2-methylbutan-2-ol can be compared with other similar compounds, such as:
4-(3-Chlorophenyl)-2-methylbutan-2-one: The ketone analog, which has different reactivity and applications.
4-(3-Chlorophenyl)-2-methylbutanoic acid: The carboxylic acid analog, which has distinct chemical properties and uses.
4-(3-Chlorophenyl)-2-methylbutan-2-amine: The amine analog, which may have different biological activity and therapeutic potential.
Each of these compounds has unique structural features and reactivity, making them suitable for different applications in research and industry.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAHUZJVQOVZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














